ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridine derivatives: These compounds feature a pyrazole ring fused with a pyridine ring, offering different chemical properties and biological activities.
Properties
CAS No. |
79806-46-5 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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